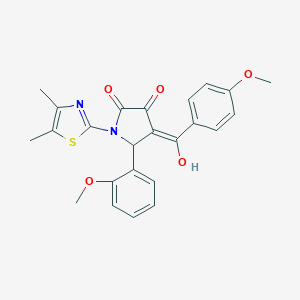![molecular formula C26H30N2O4 B265439 (E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate is a molecule that is commonly known as MitoQ. MitoQ is a derivative of ubiquinone, which is a coenzyme that is found in cells. MitoQ is a powerful antioxidant that has the ability to target mitochondria, which are the energy-producing organelles found in cells.
Mecanismo De Acción
MitoQ works by targeting mitochondria and neutralizing free radicals that are produced during the process of oxidative phosphorylation. MitoQ is able to penetrate the mitochondrial membrane and accumulate in the inner mitochondrial membrane, where it can neutralize free radicals and prevent oxidative damage. MitoQ also has the ability to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
MitoQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against cell death. MitoQ has also been shown to improve cardiovascular function, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MitoQ in lab experiments is its ability to target mitochondria and improve mitochondrial function. This can be useful in studying diseases that are associated with mitochondrial dysfunction. However, one of the limitations of using MitoQ in lab experiments is its high cost and complexity of synthesis.
Direcciones Futuras
There are many potential future directions for the study of MitoQ. One area of research is the use of MitoQ in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the use of MitoQ in treating cardiovascular disease. Additionally, there is potential for the use of MitoQ in treating cancer. Further research is needed to fully understand the potential of MitoQ in treating these diseases.
Métodos De Síntesis
The synthesis of MitoQ involves the reaction of ubiquinone with decyltriphenylphosphonium bromide and 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. The synthesis of MitoQ is a complex process that requires careful attention to detail and a high level of expertise.
Aplicaciones Científicas De Investigación
MitoQ has been extensively studied for its potential use in treating a variety of diseases. It has been shown to have a protective effect on mitochondria, which can help to prevent cell death and improve cellular function. MitoQ has been studied for its potential use in treating diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular disease. It has also been studied for its potential use in treating cancer.
Propiedades
Nombre del producto |
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate |
|---|---|
Fórmula molecular |
C26H30N2O4 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h5-6,8-13,17,23,29H,1,7,14-16H2,2-4H3/b24-22+ |
Clave InChI |
NKYWJRVVLLUPOK-ZNTNEXAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OCC=C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)

